YDJ1 protein
Description
Properties
CAS No. |
139874-78-5 |
|---|---|
Molecular Formula |
C8H19N3 |
Synonyms |
YDJ1 protein |
Origin of Product |
United States |
Structural Organization and Functional Domains of Ydj1 Protein
Primary Structural Features of YDJ1 Protein
The this compound in Saccharomyces cerevisiae is composed of 409 amino acids. yeastgenome.org It is classified as a type I Hsp40 protein, a designation based on the presence of specific conserved domains, including an N-terminal J-domain, a glycine (B1666218)/phenylalanine-rich region, and a zinc-finger-like region. wisc.edupnas.org
Domain Architecture and Functional Significance
YDJ1's architecture is a composite of several functional domains that work in concert to carry out its chaperone duties. plos.org These domains include the N-terminal J-domain, a glycine/phenylalanine-rich region, and two C-terminal domains. pnas.orgbiorxiv.org
The N-terminal J-domain is a hallmark of the Hsp40 family and is essential for the interaction with Hsp70 chaperones. ontosight.aipnas.org This domain is responsible for stimulating the ATPase activity of Hsp70, a crucial step in the chaperone cycle that facilitates the binding and release of client proteins. ontosight.ainih.gov The interaction between the YDJ1 J-domain and the Hsp70 ATPase domain has a significant electrostatic component. pnas.org
Within the J-domain lies a highly conserved tripeptide motif, His-Pro-Asp (HPD). plos.orgnih.gov This HPD motif is indispensable for the stimulation of Hsp70's ATPase activity. nih.govnih.gov Mutations within this motif abolish the protein's ability to activate Hsp70, highlighting its critical role in the YDJ1-Hsp70 functional partnership. nih.govplos.org Studies have shown that a peptide containing the HPD sequence can competitively inhibit the stimulation of Hsp70 ATPase activity by YDJ1. nih.gov
Adjacent to the J-domain is a region rich in glycine and phenylalanine residues. wisc.edunih.gov This G/F-rich region is thought to act as a flexible linker and plays a role in determining the specificity of the chaperone for its various client proteins. plos.orgnih.gov While the J-domains of different Hsp40s can sometimes be functionally interchangeable, the G/F region often confers specificity. wisc.edunih.gov
The C-terminal portion of YDJ1 contains two distinct domains, CTDI and CTDII, which are crucial for binding to client proteins. pnas.orgbiorxiv.org
Both CTDI and CTDII domains possess client-binding sites. biorxiv.orgresearchgate.net CTDI contains a zinc-finger-like region, which is characteristic of type I Hsp40 proteins and aids in stabilizing the interaction with client proteins. biorxiv.orgnih.gov This region is composed of two zinc-binding domains. researchgate.net The presence of multiple peptide binding sites across CTDI and CTDII provides redundant interactions for securing client proteins. researchgate.net
Data Tables
Table 1: Key Domains of the this compound and Their Functions
| Domain | Location | Key Features | Primary Function |
| J-Domain | N-terminus | Highly conserved, contains HPD motif | Stimulates Hsp70 ATPase activity, essential for Hsp70 interaction ontosight.aiplos.orgnih.gov |
| Glycine/Phenylalanine-Rich Region | Adjacent to J-domain | Flexible linker | Contributes to substrate specificity plos.orgnih.gov |
| CTDI (C-terminal Domain I) | C-terminus | Contains a zinc-finger-like region | Client protein binding and stabilization biorxiv.orgresearchgate.netnih.gov |
| CTDII (C-terminal Domain II) | C-terminus | Client protein binding and self-regulation biorxiv.orgresearchgate.net |
Table 2: The HPD Motif
| Motif | Location | Conservation | Functional Importance |
| His-Pro-Asp (HPD) | J-Domain | Highly conserved across J-domain proteins plos.orgnih.gov | Essential for stimulating Hsp70 ATPase activity; mutations abolish function nih.govnih.govplos.org |
C-Terminal Domains (CTDI and CTDII)
Role in Self-Regulation
The this compound, a critical Hsp40 co-chaperone in Saccharomyces cerevisiae, employs sophisticated self-regulation to modulate its activity. This autoregulation is crucial for preventing non-productive interactions and ensuring the efficiency of the cellular protein quality control machinery. A key aspect of this regulation involves the autoinhibition of the N-terminal J-domain, which is responsible for stimulating the ATPase activity of Hsp70 chaperones. plos.org
Research indicates that the J-domain's interaction with Hsp70 can be sterically hindered by other regions within the this compound itself. Specifically, an α-helix formed within the flexible Glycine/Phenylalanine-rich (G/F) linker region can block the Hsp70 binding site on the J-domain. researchgate.net The carboxy-terminal domain II (CTDII) also plays a paramount role in this J-protein self-regulation, a function that is supported by the dimerization domain. plos.orgnih.gov This autoinhibited state is believed to be the default conformation. The binding of a substrate protein to Ydj1 is thought to trigger a conformational change that releases this inhibition, exposing the J-domain and allowing it to activate Hsp70. elifesciences.orgelifesciences.org This mechanism ensures that Hsp70 activation is tightly coupled to the presence of a client protein, thereby conserving cellular energy and focusing chaperone activity where it is needed.
Zinc-Finger Motifs and Their Contributions to Protein Function
Ydj1 is classified as a Type I Hsp40 protein, characterized by the presence of a zinc-finger-like region (ZFLR) located within its C-terminal region. plos.orgresearchgate.netplos.org This region is distinct from that of Type II Hsp40s, like Sis1, which lack it. plos.org The ZFLR of Ydj1 contains two zinc-binding domains, often denoted as Zn I and Zn II, which are cysteine-rich motifs that coordinate zinc ions. researchgate.netnih.govresearchgate.net These motifs are not merely structural; they are deeply involved in the chaperone's primary functions of substrate binding and stabilization. plos.orgnih.gov
The ZFLR contributes significantly to Ydj1's ability to recognize and bind a wide array of non-native polypeptide substrates. nih.govnih.gov Studies suggest that the two zinc-finger motifs may have different specificities. One motif (Zn I) appears to play a more direct role in binding non-native polypeptides, while the other (Zn II) may be less involved in the initial binding but is crucial for the subsequent transfer of substrates to Hsp70. nih.govpnas.org The ZFLR is proposed to cooperate with another substrate-binding site in the C-terminal domain I (CTDI) to bind peptides, potentially through a "psi-loop" mechanism where a polypeptide is extended between the two sites. pnas.org The integrity of these zinc-finger motifs is vital; mutations that disrupt them impair Ydj1's ability to bind substrates and protect cells from the toxicity associated with protein misfolding. plos.orgnih.gov
Dimerization Domain and Quaternary Structure
Ydj1 functions as a homodimer, a quaternary structure essential for its chaperone activity. researchgate.netrcsb.org The dimerization is mediated by a specific dimerization domain (DD) located at the C-terminus of the protein. researchgate.netnih.gov The crystal structure of this domain reveals that it facilitates the formation of a stable, bent, horseshoe-shaped dimer. plos.orgrcsb.org This dimeric arrangement is critical as it increases the affinity for client proteins and brings two substrate-binding sites into proximity, likely enhancing the efficiency of capturing and processing unfolded polypeptides. plos.orgnih.gov
Molecular Determinants of this compound Activity and Conformational Dynamics
The activity and conformational dynamics of Ydj1 are controlled by a combination of structural features and post-translational modifications (PTMs). The protein's modular architecture is connected by flexible linker regions, notably the Glycine/Phenylalanine (G/F)-rich region between the J-domain and the C-terminal domains. plos.orgplos.org This linker provides the necessary flexibility for significant conformational changes, such as the movement of the J-domain to interact with Hsp70 upon substrate binding. researchgate.netelifesciences.org
A key regulatory PTM is the farnesylation of a C-terminal CaaX motif. plos.orgresearchgate.net This lipid modification facilitates the localization of a portion of the Ydj1 population to membranes, such as the endoplasmic reticulum, which is crucial for its interaction with and activation of specific Hsp90 client proteins like steroid receptors. plos.orgnih.govmolbiolcell.org Disruption of farnesylation impairs the functional and physical interaction of Ydj1 with these clients. molbiolcell.org
Furthermore, Ydj1 is subject to other PTMs, including phosphorylation and lysine (B10760008) acetylation, which constitute a "Chaperone Code" that fine-tunes its function. plos.orgnih.govnih.gov While dozens of PTM sites have been identified on Ydj1, the roles of many are still under investigation. nih.gov Recent studies have shown that acetylation within the J-domain can impact Ydj1's interactions with Hsp70 (Ssa1), Hsp90 (Hsp82), and client proteins involved in translation, thereby regulating proteostasis and translational fidelity. plos.orgforagerone.combiorxiv.org These modifications allow for dynamic regulation of Ydj1's conformation and activity in response to cellular conditions and stress. nih.govbiorxiv.org
Interactive Data Tables
Table 1: Functional Domains of this compound
| Domain | Abbreviation | Key Function(s) | Relevant Findings | Citations |
| J-Domain | J | Stimulates Hsp70 ATPase activity; interacts with Hsp70. | Contains conserved HPD motif essential for Hsp70 interaction. Can be autoinhibited by other Ydj1 domains. Acetylation fine-tunes function. | plos.orgnih.govplos.org |
| Glycine/Phenylalanine-Rich Region | G/F | Flexible linker; determines client specificity; involved in autoinhibition. | Allows conformational flexibility. An α-helix within this region can block the J-domain. | plos.orgresearchgate.netplos.org |
| Zinc-Finger-Like Region | ZFLR | Binds non-native substrates; stabilizes client proteins. | Contains two zinc-binding motifs (CTDI). Essential for substrate binding and transfer to Hsp70. | plos.orgnih.govplos.orgnih.gov |
| C-Terminal Domain I | CTDI | Primary substrate binding site. | Contains a hydrophobic pocket for polypeptide binding. Cooperates with ZFLR. | plos.orgnih.govnih.gov |
| C-Terminal Domain II | CTDII | Binds clients; involved in self-regulation. | Contributes to the autoinhibition of the J-domain. | plos.orgnih.govnih.gov |
| Dimerization Domain | DD | Mediates homodimerization. | Critical for forming the functional dimeric structure and for chaperone activity. | researchgate.netrcsb.orgnih.gov |
| C-Terminal Extension | CTE | Farnesylation site (CaaX box); potential regulatory role. | Farnesylation targets Ydj1 to membranes and is required for Hsp90 client interaction. | plos.orgnih.govmolbiolcell.org |
Table 2: Key Molecular Interactions and Modifications of YDJ1
| Interacting Partner / Modification | Type | Role/Effect on YDJ1 | Research Insight | Citations |
| Hsp70 (Ssa proteins) | Protein Interaction | Ydj1 stimulates its ATPase activity to promote client protein folding. | The J-domain's HPD motif is crucial for this interaction. | plos.orgnih.govnih.gov |
| Hsp90 | Protein Interaction | Ydj1 is required for the maturation of many Hsp90 client proteins. | Farnesylation of Ydj1 is essential for this functional interaction. | plos.orgmolbiolcell.org |
| Substrate (Client) Proteins | Protein Interaction | Binds to unfolded or misfolded proteins to prevent aggregation and assist folding. | Binding occurs primarily at the ZFLR and CTDI domains. | nih.govpnas.orgmolbiolcell.org |
| Farnesylation | Post-Translational Modification | Targets Ydj1 to membranes (e.g., ER); required for specific functions. | Occurs at the C-terminal CaaX box. | plos.orgnih.govmolbiolcell.org |
| Acetylation | Post-Translational Modification | Modulates interactions with chaperones and clients; affects translational fidelity. | Occurs on lysine residues, particularly in the J-domain. | plos.orgnih.govforagerone.com |
| Phosphorylation | Post-Translational Modification | Potential regulation of client binding and dimerization. | Sites identified in CTDI and the dimerization domain. | nih.gov |
Cellular Localization and Subcellular Dynamics of Ydj1 Protein
Cytosolic Distribution of YDJ1 Protein
The majority of the this compound resides in the cytosol. nih.govnih.govbiorxiv.orgplos.orgbiorxiv.orgresearchgate.net This cytosolic pool is crucial for its function as a co-chaperone for the cytosolic Hsp70s, Ssa1/2, where it is involved in the folding of newly synthesized polypeptides and the refolding of stress-denatured proteins. yeastgenome.orgembopress.org The cytosolic localization of YDJ1 allows it to interact with a wide array of client proteins as they emerge from the ribosome and to assist in their proper conformational maturation. nih.govresearchgate.net Despite a significant portion of Ydj1 being farnesylated, a modification typically associated with membrane targeting, its presence is overwhelmingly cytosolic. nih.gov This suggests a complex regulation of its subcellular partitioning. The primarily cytosolic localization is supported by immunofluorescence and cell fractionation studies. yeastgenome.orgresearchgate.netmicrobialcell.com
Membrane-Associated Pools and Directed Localization
While predominantly cytosolic, a significant fraction of YDJ1 is associated with various cellular membranes, a localization that is critical for its functions in protein translocation and degradation.
This compound is found to be tightly associated with the outer membrane of the mitochondria. researchgate.netmicrobialcell.comnih.gov This association is peripheral and occurs on the cytosolic side of the outer membrane. nih.gov Experimental evidence from subcellular fractionation and protease protection assays has confirmed this localization. For instance, Ydj1 is susceptible to degradation by exogenously added Proteinase K in intact mitochondria, indicating its exposure to the cytosol. researchgate.netmicrobialcell.comnih.gov Furthermore, while it remains in the pellet fraction after salt extraction, it is released into the supernatant under alkaline conditions, which is characteristic of a peripheral membrane protein. researchgate.netmicrobialcell.comnih.gov This mitochondrial localization is important for its role in the import of nuclear-encoded mitochondrial precursor proteins. yeastgenome.orgnih.govresearchgate.net Ydj1, in concert with cytosolic Hsp70, is thought to maintain these precursors in an import-competent, unfolded state and target them to the mitochondrial import machinery. researchgate.net
| Experimental Approach | Observation | Conclusion | References |
|---|---|---|---|
| Subcellular Fractionation | Ydj1 is present in purified mitochondrial fractions. | Ydj1 associates with mitochondria. | researchgate.netmicrobialcell.com |
| Protease Protection Assay (Proteinase K treatment) | Ydj1 in intact mitochondria is degraded by external Proteinase K. | Ydj1 is located on the cytosolic face of the outer mitochondrial membrane. | researchgate.netmicrobialcell.comnih.gov |
| Salt Extraction | Ydj1 remains in the mitochondrial pellet. | Ydj1 is tightly associated with the mitochondrial membrane. | researchgate.netmicrobialcell.com |
| Alkaline Extraction | Ydj1 is released into the supernatant. | Ydj1 is a peripheral membrane protein. | researchgate.netmicrobialcell.com |
YDJ1 is also localized to the endoplasmic reticulum (ER) and the perinuclear membrane. nih.govbiorxiv.orgplos.orgbiorxiv.orgresearchgate.netyeastgenome.org This localization is critical for its involvement in ER-associated degradation (ERAD), a pathway that removes misfolded proteins from the ER. nih.govyeastgenome.org Specifically, Ydj1, along with its homolog Hlj1, facilitates the degradation of aberrant integral membrane proteins. embopress.orgyeastgenome.org The association with the ER membrane is mediated by a specific post-translational modification, as detailed in the following section.
Mechanisms Governing Subcellular Targeting and Translocation
The subcellular distribution of YDJ1 is not random but is directed by specific molecular mechanisms, primarily post-translational modifications.
The key modification governing the membrane association of YDJ1 is farnesylation. nih.govnih.govbiorxiv.orgplos.orgbiorxiv.orgresearchgate.net This lipid modification occurs at a cysteine residue (Cys406) within a C-terminal CAAX box motif. nih.govcharlotte.edu Farnesylation facilitates the anchoring of YDJ1 to the ER and perinuclear membranes. nih.govbiorxiv.orgplos.orgbiorxiv.orgresearchgate.net A mutant form of Ydj1 that cannot be farnesylated shows defects in protein transport into both the mitochondria and the ER, highlighting the importance of this modification for its function at these locations. nih.gov The process of farnesylation itself is a dynamic one and may be regulated to control the amount of membrane-associated YDJ1. nih.gov
In addition to farnesylation, other post-translational modifications, such as acetylation within the J-domain, can influence YDJ1's interactions with its partners, like the Hsp70 chaperone Ssa1. biorxiv.orgplos.orgcharlotte.edunih.gov While not directly determining membrane localization, these modifications can affect the assembly of chaperone complexes at different subcellular sites, thereby indirectly influencing YDJ1's functional localization. For instance, acetylation can modulate the interaction between Ydj1 and Ssa1, which is crucial for their collaborative role in protein translocation across membranes. charlotte.eduwisc.edu The dynamic interplay of these modifications allows the cell to fine-tune the localization and activity of YDJ1 to meet specific cellular demands.
| Mechanism | Description | Effect on Localization | References |
|---|---|---|---|
| Farnesylation | Attachment of a farnesyl group to Cysteine-406 in the C-terminal CAAX motif. | Promotes association with the endoplasmic reticulum and perinuclear membranes. Essential for efficient protein translocation. | nih.govnih.govbiorxiv.orgplos.orgbiorxiv.orgresearchgate.netnih.gov |
| Acetylation | Acetylation of lysine (B10760008) residues within the J-domain. | Modulates interaction with Hsp70 (Ssa1), which can indirectly influence the formation and function of chaperone complexes at specific subcellular locations. | biorxiv.orgplos.orgcharlotte.edunih.gov |
Molecular Mechanisms of Ydj1 Protein Chaperone Function
YDJ1 Protein's Co-chaperone Interaction with Hsp70 Chaperones
YDJ1 functions as a key regulator of Hsp70 chaperones, particularly the Ssa family in yeast, by modulating their ATPase cycle and facilitating the handling of client proteins. yeastgenome.orgmicrobialcell.comcsic.espnas.orgnih.govresearchgate.net This interaction is fundamental to many Hsp70-dependent processes within the cell.
Regulation of Hsp70 ATPase Cycle
A defining feature of J-domain proteins like YDJ1 is their ability to stimulate the intrinsically weak ATPase activity of Hsp70 chaperones. yeastgenome.orgbiorxiv.orgpnas.orgnih.govresearchgate.netbiorxiv.org This stimulation is primarily mediated through the conserved His-Pro-Asp (HPD) motif located within the J-domain of YDJ1. biorxiv.orgpnas.org The interaction of the YDJ1 J-domain with the ATPase domain of Hsp70 accelerates the hydrolysis of ATP to ADP. yeastgenome.orgbiorxiv.orgpnas.orgnih.govresearchgate.netbiorxiv.org This ATP hydrolysis-driven conformational change in Hsp70 leads to a stable, high-affinity binding state for unfolded or misfolded polypeptide substrates. nih.govelifesciences.org Research has shown that the HPD motif is critical for this stimulation and the subsequent cooperation with Hsp70. biorxiv.orgpnas.org Furthermore, studies investigating the impact of post-translational modifications on YDJ1 have revealed that acetylation of specific lysine (B10760008) residues within the J-domain can disrupt the interaction with Hsp70 (Ssa1) and impair its ability to stimulate Hsp70 ATPase activity, suggesting a regulatory layer for this crucial interaction. biorxiv.orgnih.gov
Client Protein Recruitment and Transfer to Hsp70
YDJ1 plays a critical role in recognizing and binding to unfolded or misfolded client proteins, subsequently facilitating their transfer to Hsp70. pnas.orgresearchgate.netelifesciences.org YDJ1 contains substrate-binding domains, including a zinc-finger-like region within its C-terminal domain (CTDI), which are involved in recognizing and stabilizing client proteins. yeastgenome.orgbiorxiv.orgscnu.edu.cnresearchgate.net The classical model of the Hsp70 cycle posits that the JDP, such as YDJ1, first binds the substrate and then presents it to Hsp70. pnas.orgresearchgate.net This interaction, coupled with the stimulation of Hsp70's ATPase activity by YDJ1, promotes the stable binding of the client protein by Hsp70. nih.govelifesciences.org While YDJ1 alone can bind aggregates efficiently, its collaboration with Hsp70 is essential for effective client processing and subsequent folding or disaggregation. pnas.org
Collaboration with Hsp90 Chaperone Systems
Beyond its direct interaction with Hsp70, YDJ1 also collaborates with the Hsp90 chaperone system, particularly in the maturation of specific client proteins. yeastgenome.orgmolbiolcell.orgnih.govresearchgate.netnih.govplos.orgnih.gov This collaboration is essential for the proper folding and activation of a diverse set of proteins, including many protein kinases and steroid receptors. molbiolcell.orgnih.govresearchgate.netnih.gov YDJ1 is thought to assist Hsp70 in preparing client proteins before they are transferred to Hsp90 for final maturation. nih.govnih.gov The substrate-binding domain of YDJ1 directly interacts with certain Hsp90 client proteins, suggesting a role in the initial recognition and handover of these clients within the chaperone network. molbiolcell.orgnih.govresearchgate.net Importantly, farnesylation, a lipid modification at the C-terminus of YDJ1, has been shown to be required for its in vivo interaction with Hsp90 client proteins and for facilitating the physical and functional interaction between YDJ1 and Hsp90. microbialcell.commolbiolcell.orgnih.govresearchgate.net This highlights the importance of post-translational modifications in modulating YDJ1's interactions and functions within complex chaperone pathways.
Role in De Novo Protein Folding Pathways
YDJ1 participates in the de novo folding of newly synthesized proteins in the cytosol. yeastgenome.orgcsic.esscnu.edu.cnuniprot.orguniprot.org As nascent polypeptide chains emerge from the ribosome, they are met by a network of chaperones, including Hsp70 and its JDP partners like YDJ1. csic.esscnu.edu.cn YDJ1, in conjunction with Hsp70, can interact with these nascent chains to prevent misfolding and aggregation, guiding them towards their correct three-dimensional structures. scnu.edu.cn This protective function is crucial for maintaining a healthy cellular proteome, especially under conditions of stress.
Mechanisms of Protein Refolding and Reactivation
YDJ1 is actively involved in the refolding and reactivation of misfolded and denatured proteins. yeastgenome.orgmicrobialcell.comcsic.esnih.govresearchgate.netelifesciences.orgresearchgate.netelifesciences.org In cooperation with Hsp70, YDJ1 can bind to misfolded proteins and, through the Hsp70 ATPase cycle, facilitate their unfolding and subsequent opportunity to refold correctly. pnas.orgresearchgate.netelifesciences.org Studies using model substrates like luciferase have demonstrated the ability of the Hsp70-YDJ1 system to reactivate heat-denatured proteins in vitro. microbialcell.comnih.govresearchgate.netelifesciences.orgresearchgate.net Compared to other JDPs like Sis1 (a Class B JDP), YDJ1 has shown superior effectiveness in the refolding of certain misfolding-prone substrates. pnas.orgresearchgate.netelifesciences.orgelifesciences.org This suggests a degree of substrate specificity or a preferred mechanism of action for YDJ1 in the refolding process.
Ydj1 Protein S Involvement in Cellular Processes and Pathways
Protein Quality Control (PQC) and Proteostasis Maintenance
Ydj1 is a key player in maintaining cellular proteostasis, the balance of protein production, folding, and degradation. plos.orgresearchgate.net It functions in de novo protein folding and the refolding of denatured proteins. yeastgenome.orgnih.gov Ydj1 cooperates with Hsp70 chaperones, such as the Ssa family in Saccharomyces cerevisiae, to promote polypeptide folding and prevent aggregation. nih.govnih.govontosight.ai The interaction involves Ydj1 binding to non-native polypeptides, often through a hydrophobic pocket, and then presenting them to Hsp70 for further processing. nih.gov This chaperone activity is crucial for preventing the accumulation of misfolded proteins, which can be detrimental to cell viability. nih.gov
Research has shown that Ydj1 is important for maintaining the steady-state levels of certain proteins, including protein kinases. nih.govnih.gov Studies using ydj1Δ mutants have revealed that a portion of nascent kinases are degraded shortly after synthesis, and the maturation of the remaining protein is delayed. nih.govnih.gov This protective function is largely dependent on Ydj1's interaction with Hsp70. nih.govnih.gov Ydj1 is also involved in the suppression and rescue of protein aggregates. yeastgenome.org It can colocalize with stress granules, which are sites of transient protein sequestration during stress, and is important for the recovery of translation following stress. mdpi.comresearchgate.net
Ydj1 also participates in pathways that target misfolded proteins for degradation, particularly via the ubiquitin-proteasome system. yeastgenome.orgnih.govpnas.org It is required for the chaperone-dependent ubiquitination and degradation of certain misfolded cytoplasmic proteins, often in conjunction with E3 ubiquitin ligases like Ubr1 and San1. pnas.orgmarquette.edu While Ydj1 can protect nascent chains from degradation, it also promotes the degradation of misfolded proteins in other contexts. nih.gov
Key findings regarding Ydj1's role in PQC:
| Process | YDJ1 Involvement | Co-chaperones/Partners | Research Findings |
| De novo Protein Folding | Involved in the initial folding of newly synthesized proteins. yeastgenome.org | Hsp70 (Ssa proteins) | Functions with Hsp70 to promote folding. nih.govnih.gov |
| Protein Refolding | Aids in refolding denatured or misfolded proteins. yeastgenome.orgnih.gov | Hsp70 (Ssa proteins) | Can refold denatured substrates in vitro. nih.gov |
| Prevention of Aggregation | Binds non-native polypeptides to prevent aggregation. nih.govnih.gov | Hsp70 | Suppresses protein aggregations in vitro. nih.gov |
| Maturation of Client Proteins | Important for the proper maturation of various client proteins, including kinases. | Hsp70, Hsp90 | Protects nascent kinases from degradation and controls their maturation rate. nih.govnih.gov Required for maturation of Hsp90 client proteins. molbiolcell.org |
| Protein Degradation | Involved in targeting misfolded proteins for ubiquitin-dependent degradation. yeastgenome.org | Hsp70, E3 ligases | Required for degradation of certain misfolded cytoplasmic proteins. pnas.orgmarquette.edu |
| Stress Granule Dynamics | Colocalizes with stress granules and is important for recovery after stress. researchgate.net | Sis1, Hsp70 | Involved in stress granule disassembly/clearance. researchgate.net |
Cellular Stress Response Mechanisms
Ydj1 is integral to the cellular response to various forms of stress, helping cells adapt and survive adverse conditions. yeastgenome.orgontosight.ainih.gov Its role as an Hsp40 co-chaperone for Hsp70 is central to these stress responses. yeastgenome.orgrockland.comnih.govnih.gov
Adaptation to Heat Stress
Ydj1 is a heat shock protein, and its expression increases under elevated temperatures. uniprot.org It is crucial for cell survival at high temperatures. nih.govnih.gov Null mutations in YDJ1 lead to temperature-sensitive phenotypes, including lethality at 37°C. yeastgenome.org Ydj1 cooperates with Hsp70 to suppress protein aggregation induced by heat stress. wikigenes.org Farnesylation, a post-translational modification of Ydj1, is necessary for its function at elevated temperatures. yeastgenome.orgmolbiolcell.orgnih.gov Upon acute heat stress, Ydj1, along with Hsp70, is targeted to and accumulates in protein aggregates. biorxiv.org Ydj1 also contributes to maintaining cell wall integrity at high temperatures by stabilizing proteins like Pkc1. nih.gov
Data on Ydj1 and heat sensitivity:
| Strain/Condition | Growth Phenotype at Elevated Temperature (e.g., 37°C or 42°C) | Reference |
| Wild-type | Grows normally | nih.govnih.gov |
| ydj1Δ mutant | Slow growth or lethality at 37°C; failure to grow at 42°C. yeastgenome.orgnih.gov | yeastgenome.orgnih.gov |
| ydj1-151TS mutant | Defective growth at 37°C. wikigenes.orgresearchgate.net | wikigenes.orgresearchgate.net |
| ydj1-C406S (farnesylation mutant) | Unable to grow at elevated temperatures. nih.govresearchgate.net | nih.govresearchgate.net |
Response to Oxidative and Other Environmental Stresses
Beyond heat stress, Ydj1 is involved in responding to oxidative stress and other environmental challenges, such as cell wall and osmotic stress. ontosight.aimdpi.comnih.gov It promotes survival under oxidative stress induced by agents like hydrogen peroxide (H₂O₂) and acetic acid. mdpi.comnih.gov Ydj1's role in oxidative stress tolerance may be linked to its accumulation in stress granules and its importance for the recovery of translation following stress. mdpi.comresearchgate.net Mitochondrial function, which is crucial for cellular stress survival, is also influenced by Ydj1, potentially contributing to its stress tolerance role. nih.govresearchgate.net
Specific findings related to other stresses:
Ydj1 promotes survival in response to oxidative, cell wall, and osmotic stress. nih.gov
ydj1Δ mutants exhibit decreased tolerance to H₂O₂. mdpi.com
Ydj1 is involved in the cellular response to replicative stress, regulating the activity and stability of ribonucleotide reductase (RNR). nih.govplos.org
Protein Translocation and Import Processes
Ydj1 plays a conserved role in facilitating the translocation of polypeptides across different intracellular membranes, including the mitochondrial and endoplasmic reticulum (ER) membranes. yeastgenome.orgwikigenes.orgresearchgate.netthebiogrid.org This function is mediated through its association with Hsp70 proteins. wikigenes.orgresearchgate.netwisc.edu
Mitochondrial Protein Import through Mitochondrial Processing Peptidases (MPP)
Ydj1 is involved in the import of proteins into mitochondria. yeastgenome.orguniprot.orgthebiogrid.org Most mitochondrial proteins are synthesized in the cytosol as precursor proteins with targeting sequences and are then imported into the mitochondria with the help of chaperones. nih.govresearchgate.net Ydj1, as a cytosolic Hsp40, functions together with cytosolic Hsp70 (Ssa1) to mediate the import of mitochondrial preproteins. nih.govresearchgate.net
Research indicates a strong interaction between Ydj1 and the mitochondrial processing peptidases (MPPs), Mas1 and Mas2. nih.govresearchgate.netresearchgate.net These peptidases are located in the mitochondrial matrix and cleave the signal presequences of imported proteins. nih.gov Deletion of YDJ1 impairs the import of proteins that are cleaved by Mas1 and Mas2, leading to the accumulation of their immature precursor forms. nih.govresearchgate.net The interaction between Ydj1 and the MPPs could be indirect, involving Ydj1 binding to the substrate proteins being processed by MPP, or potentially a direct interaction with the MPP subunits themselves during their translocation. nih.govresearchgate.netmicrobialcell.com
Experimental evidence for Ydj1's role in mitochondrial import:
| Protein Substrate | Effect of ydj1Δ or ydj1 mutant | Observation | Reference |
| F₁β subunit | Accumulation of precursor form | Increased accumulation of precursor at higher temperatures (37°C). nih.govwisc.edu | nih.govwisc.edu |
| Su9-GFP | Accumulation of immature form | Accumulation of immature form at 37°C in ydj1Δ cells. nih.govresearchgate.net | nih.govresearchgate.net |
| Various polypeptides | Defective import | Conditional ydj1 mutants (ydj1-151TS, ydj1-S406) show import defects at 37°C. | wikigenes.orgresearchgate.net |
Endoplasmic Reticulum Protein Translocation
Ydj1 is also required for the efficient translocation of proteins into the endoplasmic reticulum (ER). yeastgenome.orguniprot.orgthebiogrid.org Studies using conditional ydj1 mutant strains have shown defects in the translocation of proteins, such as pre-pro-alpha-factor, into the ER at elevated temperatures. wikigenes.orgresearchgate.netresearchgate.net This defect is observed as the accumulation of the precursor form of the protein. researchgate.netresearchgate.net The ability of Ydj1 to facilitate ER translocation is linked to its interaction with Hsp70 proteins. wikigenes.orgwisc.edu Ydj1's involvement in ER translocation contributes to processes like alpha-factor secretion. yeastgenome.org
Data on Ydj1's role in ER translocation:
| Protein Substrate | Effect of ydj1 mutant (ydj1-151TS or ydj1-S406) | Observation | Reference |
| Pre-pro-alpha-factor | Defective translocation | Accumulation of the prepro form in ydj1 mutants at 37°C; translocation block is observed. wikigenes.orgresearchgate.netwisc.eduresearchgate.net | wikigenes.orgresearchgate.netwisc.eduresearchgate.net |
| Proteinase A | Inhibited translocation | Translocation inhibited in ssa1ts ydj1Δ cells. wisc.edu | wisc.edu |
Ydj1's role in ER protein translocation is also implicated in processes like the release of proteins, such as the G1 cyclin Cln3, from the ER. biorxiv.org
Regulation of Protein Degradation Pathways
Ydj1 is involved in ubiquitin-dependent protein degradation. yeastgenome.org It cooperates with Hsp70 in targeting aberrant proteins for degradation via the ubiquitin-proteasome system (UPS). mdpi.commdpi.com
Ubiquitin-Dependent Proteasomal Degradation
Ydj1 plays a role in the early steps of proteasomal degradation, particularly in maintaining substrate solubility before ubiquitylation. mdpi.com The UPS is the primary system for degrading misfolded and toxic proteins in eukaryotic cells. nih.gov This process involves the recognition and ubiquitylation of substrates by E3 ubiquitin ligases, followed by degradation by the proteasome. mdpi.comnih.gov Ydj1, in conjunction with Hsp70, facilitates the delivery of nascent or misfolded proteins to ATP-bound Hsp70, which is the initial step in Hsp70-mediated degradation pathways. mdpi.com Hsp40 activity, including that of Ydj1, is essential for stimulating Hsp70's ATPase activity, which is necessary for substrate capture. mdpi.com
Ydj1 has been shown to cooperate with the Hsp70s Ssa1 and Ssa2 in the degradation of misfolded cytosolic proteins. mdpi.commolbiolcell.org Studies have indicated that Ydj1 is required for the degradation of certain normal and abnormal proteins, and its absence can lead to reduced protein degradation, especially at elevated temperatures or in the presence of amino acid analogues. acs.org This suggests a role for Ydj1 in the surveillance of abnormally synthesized proteins. acs.org While Ydj1 promotes the degradation of misfolded proteins, it may not be directly involved in targeting all misfolded proteins to the degradation machinery under all conditions. nih.gov
Targeting of Misfolded Proteins to Degradation Machinery
The targeting of misfolded proteins to the UPS is often mediated by the same chaperones that recognize misfolding and assist in folding, such as Hsp70s and Hsp40s like Ydj1. mdpi.com Ydj1 cooperates with the SSA family of Hsp70s to prevent protein aggregation and facilitate the folding of nascent polypeptides. mdpi.com If refolding is unsuccessful, the protein can be degraded by the UPS. mdpi.com
During heat stress, Ydj1 can recognize cytosolic misfolded substrates and act as a substrate-adaptor protein for the E3 ubiquitin ligase Rsp5, leading to ubiquitylation and subsequent proteasomal degradation of these substrates. mdpi.comnih.gov A proposed two-step mechanism involves Ydj1's initial recognition of the misfolded protein, followed by the binding of exposed PY motifs in the substrate to the WW repeats of Rsp5, allowing ubiquitination. nih.gov However, some studies suggest that Ydj1 is not required for the degradation of certain proteins, indicating distinct degradation pathways. molbiolcell.org
Ydj1, along with Sis1, has been implicated in the degradation of non-native proteins by either preventing aggregation or facilitating substrate ubiquitination by E3 ligases. csic.es J-domain proteins like Ydj1 can direct substrates to specific E3 ligases; for example, Ydj1 is involved in Ubr1/San1-linked degradation in yeast. nih.gov
Impact on Translational Fidelity and Ribosomal Subunit Stability
Recent research highlights a novel role for Ydj1 acetylation in influencing translational fidelity and stabilizing ribosomal subunits. plos.orgnih.govresearchgate.net Acetylation sites on Ydj1's J-domain can impact its interactions with major chaperones and client proteins, including those involved in protein synthesis. plos.orgnih.gov
Studies using acetyl-mimic mutations on Ydj1's J-domain have shown defects indicative of impaired Ydj1 function and altered interactions with proteins involved in translation. plos.orgnih.govcharlotte.edu Proteomic analysis revealed that Ydj1 acetylation affects the stability of key ribosomal subunits, such as Rps3 and Gcd11, with lowered expression observed in cells lacking Ydj1 or expressing acetyl-mimic mutants. plos.orgcharlotte.edu
Ydj1 acetylation may also play a role in the assembly or disassembly of ribosomal subunits. foragerone.com The 40S ribosomal subunit is crucial for scanning mRNA for the start codon. foragerone.com Research is ongoing to understand how Ydj1 acetylation influences 40S activity and the fidelity of translation initiation. foragerone.com
Data from studies on Ydj1 acetylation and its impact on ribosomal protein stability can be summarized in a table:
| Protein | Effect of Ydj1 Absence | Effect of Ydj1 Acetyl-Mimic Mutation |
| Rps3 | Lowered expression/stability | Lowered expression/stability |
| Gcd11 | Lowered expression/stability | Lowered expression/stability |
Note: This table is based on findings indicating lowered expression/stability of these proteins in the absence of Ydj1 or with acetyl-mimic mutations plos.orgcharlotte.edu.
Modulation of Cell Cycle Progression and Nuclear Protein Accumulation
Ydj1 plays a key role in modulating cell cycle progression, particularly at the G1 phase, by influencing the availability and nuclear accumulation of the G1 cyclin Cln3. tandfonline.comnih.govncl.ac.uk
Regulation of G1 Cyclin-CDK Complex Activity
Cln3, in complex with the cyclin-dependent kinase Cdc28, is a key activator of Start, the point in the cell cycle where cells commit to division. tesisenred.netembopress.org Cln3 is retained at the endoplasmic reticulum (ER) in early G1 and is released in late G1 to accumulate in the nucleus and trigger cell cycle entry. tandfonline.comnih.govtesisenred.net Ydj1, as a J-protein chaperone, is crucial for the release of Cln3 from the ER. tandfonline.comnih.govtesisenred.net
The Ji domain of Cln3 can inhibit the conformational cycle of Hsp70s (Ssa1,2), locking them into a complex with Cdc28 at the ER in early G1, thus preventing premature nuclear import of Cln3. tandfonline.com In late G1, an increase in available Ydj1 is thought to activate the ATPase activity of Ssa1,2, unlocking the complex and facilitating the release and nuclear accumulation of Cln3 to initiate Start. tandfonline.comnih.gov
Ydj1's availability is inversely dependent on the growth rate, suggesting that competition for chaperones between growth processes and cell cycle machinery can influence the timing of Start and cell size. nih.govresearchgate.netlife-science-alliance.org Lower growth rates correlate with lower Cln3 levels, and Ydj1 is involved in the degradation mechanisms of Cln3. researchgate.netlife-science-alliance.orgscite.ai Ydj1 is required for the Cdc28-dependent phosphorylation of Cln3 that signals its degradation. scite.ai
Data suggests that chaperone availability, including Ydj1, transmits information about growth and protein synthesis rates to modulate the rate at which the G1 Cdk-cyclin complex is formed and accumulates in the nucleus. life-science-alliance.org Reducing protein synthesis rates can decrease the demand for Ydj1 in folding new proteins, potentially increasing available Ydj1 and free Cln3 levels. nih.govresearchgate.netlife-science-alliance.org
Interactions with Signal Transduction Pathways
Ydj1 is involved in the establishment of Hsp90-mediated signal transduction pathways. yeastgenome.orgwikigenes.orgmolbiolcell.org Hsp90 is another major chaperone that works with Hsp70/Hsp40 systems in the maturation of various client proteins, including components of signal transduction pathways. molbiolcell.org
Ydj1 cooperates with Hsp70s of the Ssa class in the maturation of Hsp90 client proteins. molbiolcell.org This includes heterologous clients like steroid receptors and endogenous clients such as the heme-regulated transcription factor Hap1 and the Ste11 kinase. molbiolcell.org Farnesylation of Ydj1 is critical for its physical and functional interaction with certain Hsp90 client proteins like Ste11 and the glucocorticoid receptor (GR). molbiolcell.org Loss of Ydj1 farnesylation can lead to reduced interaction with these clients and decreased accumulation and activity. molbiolcell.org
Ydj1 has also been shown to protect nascent protein kinases from degradation in concert with Ssa proteins. nih.govresearchgate.net Pathways involved in signaling, signal transduction, and protein phosphorylation can be affected by alterations in chaperone activity, including that of Ydj1. researchgate.net Ydj1 may compete with Hsp90 for binding to Hsp70, thereby regulating Hsp90's interaction with Hsp70's nucleotide-binding domain. researchgate.net
Ydj1 also supports the activity of the yeast Pkc1 pathway, which is involved in cell wall integrity signaling and resistance to agents that perturb the cell wall. researchgate.net
Hsp90-Dependent Signaling Pathways
Ydj1 is involved in the establishment and function of Hsp90-mediated signal transduction pathways. yeastgenome.org Ydj1 cooperates with Hsp70 in the maturation of Hsp90 client proteins, including mammalian steroid receptors and the Ste11 kinase. nih.govmolbiolcell.orgmolbiolcell.org The farnesylation of Ydj1, a post-translational modification at its C-terminus, is critical for its in vivo interaction with Hsp90 client proteins. nih.govmolbiolcell.org Alteration of the farnesylation signal disrupts the functional and physical interaction of Ydj1 and Hsp90 with clients like Ste11 and the glucocorticoid receptor. nih.govmolbiolcell.org This suggests that farnesylation is a significant factor contributing to Ydj1's specific requirement in promoting the proper regulation and activation of diverse Hsp90 clients. molbiolcell.org Mutations in YDJ1 can lead to increased constitutive activity of the glucocorticoid receptor in the absence of hormone, indicating a requirement for Ydj1 activity in hormonal control. nih.govpsu.edu Ydj1 appears to present steroid receptors to the Hsp90 pathway for folding and hormonal control; in the presence of Ydj1 mutants that fail to bind substrate efficiently, some receptor may escape the Hsp90 pathway, resulting in constitutive activity. psu.edu
Regulation of Transcription Factor Activity (e.g., Hap1)
Ydj1, in cooperation with Hsp70 (Ssa proteins), is involved in repressing the activity of the heme activator protein Hap1 in Saccharomyces cerevisiae in the absence of heme. nih.govnih.gov In the absence of heme, Hap1 forms a higher-order complex with several proteins, including Hsp90 and Ydj1, which leads to its repression. nih.govnih.gov While Ssa proteins are considered critical for Hap1 repression, Ydj1 and Sro9 appear to play an auxiliary role. nih.govnih.gov Only the J domain (residues 1 to 172) of Ydj1 is required for Hap1 repression. nih.govnih.gov This suggests a mechanism where molecular chaperones promote heme regulation of Hap1 activity. nih.govnih.gov Ydj1 also stabilizes several proteins involved in transcription, thus indirectly controlling gene expression at the transcriptional level. plos.org
Modulation of Protein Kinase Maturation and Stability
Ydj1 plays a crucial role in controlling the maturation and stability of a number of Ssa1 client proteins, particularly kinases. plos.orgresearchgate.net It protects nascent protein kinases from degradation and controls the rate of their maturation. nih.govplos.orgresearchgate.netnih.gov Studies have shown that in a ydj1Δ mutant, a portion of the Tpk2 kinase is degraded shortly after synthesis, and the remaining portion matures with reduced kinetics compared to the wild type. nih.govnih.gov The maturation of Cdc28 kinase is also delayed in ydj1Δ strains. nih.govnih.gov Ydj1's protective function is significantly due to its interaction with Hsp70. nih.govnih.gov Another Hsp40, Sis1, was unable to suppress the defects in kinase accumulation in the ydj1Δ mutant, suggesting some specificity in Ydj1's chaperone action regarding protein kinases. nih.govnih.gov Analysis of chimeric proteins indicates that Ydj1 promotes kinase accumulation independently of its client-binding specificity. nih.govnih.gov
Influence on Ribonucleotide Reductase (RNR) Activity and Stability
Ydj1 regulates the activity and stability of Ribonucleotide Reductase (RNR), a key enzyme in DNA synthesis. plos.orgnih.govnih.govnews-medical.netscispace.com Ydj1 binds to and stabilizes Rnr2, a subunit of the RNR complex in yeast. plos.orgnih.govnih.govnews-medical.netscispace.comresearchgate.net In cells lacking Ydj1, the RNR complex is destabilized. nih.govnews-medical.netresearchgate.net Loss of Ydj1 results in lowered RNR expression, affecting both transcription and protein stability. plos.org Specifically, RNR2 and RNR4 mRNA expression is decreased in ydj1Δ cells, while RNR1 expression remains unchanged. plos.org Loss of Ydj1 also significantly destabilizes Rnr2 protein. plos.orgresearchgate.net The human homolog of Ydj1, HDJ2, also binds to R2B (the human counterpart of Rnr2) and regulates RNR stability in human cells, suggesting conservation of this role. nih.govnih.govnews-medical.netscispace.comresearchgate.net Perturbing the interaction between Hsp70 and Ydj1 (or HDJ2 in humans) can compromise RNR function and sensitize cells to RNR inhibitors like hydroxyurea (B1673989) and triapine. nih.govnih.govnews-medical.netscispace.comresearchgate.net
Contribution to Fungal Morphogenesis and Development
Ydj1 governs fungal morphogenesis and stress response. mdpi.comstring-db.orgnih.gov In the fungal pathogen Candida albicans, Ydj1 is required for filamentation, a key virulence trait, and cellular stress responses. nih.gov Ydj1 is localized to both the cytosol and the outer mitochondrial membrane in C. albicans. nih.gov Mapping the Ydj1 protein interaction network in C. albicans revealed connections with co-chaperones and regulators of filamentation. nih.gov Loss of YDJ1 in C. albicans perturbs mitochondrial morphology and function and impairs the import of proteins like Su9, which is processed by mitochondrial processing peptidases (MPP) Mas1 and Mas2, proteins that highly enrich for interaction with Ydj1. nih.gov
Role in DNA Repair and Transcriptional Regulation
Ydj1 is involved in DNA repair and transcriptional regulation. plos.orgpnas.org It is required for cell survival, transcription recovery, and nucleotide excision repair (NER) efficacy in response to UV irradiation. researchgate.net Ydj1 is needed for full TFIIH performance in NER and transcription, and its absence leads to genetic instability. pnas.org This action is exerted directly on the TFIIH complex, and Ydj1 is required to maintain TFIIH stoichiometry. pnas.org In silico analysis suggests Ydj1-binding motives are present in six of the seven TFIIH core components, with statistical analysis refining this to the regulatory core subunits Tfb5, Tfb4, Ssl1, and Tfb2. pnas.orgresearchgate.net Ydj1 can be recruited to chromatin upon transcription activation, as shown by ChIP experiments where Ydj1 was present at the GAL1 promoter upon induction with galactose. pnas.org
Involvement in Nucleotide Excision Repair (NER)
Ydj1 is required for NER. pnas.org It plays a central role in the function of the transcription and repair factor TFIIH, which is involved in NER. pnas.org In the absence of Ydj1, TFIIH function in NER is impaired. pnas.org Specifically, a yeast mutant of the TFIIH complex, rad3-102, which can perform the initial steps of NER but not the late steps of postincision gap filling, is affected by Ydj1. pnas.org Ydj1 guarantees TFIIH stoichiometry, which is important for its function in NER. pnas.org The involvement of Ydj1 in NER highlights a role for chaperones in this crucial DNA repair pathway. pnas.org
Regulation of Basal Transcription Factors (e.g., TFIIH)
Ydj1, a type I Hsp40 cochaperone, plays a crucial role in regulating the function of basal transcription factors, most notably the transcription and repair factor TFIIH. TFIIH is a multi-subunit complex essential for both transcription initiation by RNA polymerase II (RNAPII) and nucleotide excision repair (NER) pnas.orgus.es.
Research indicates a direct functional relationship between Ydj1 and TFIIH. In the absence of Ydj1, the critical roles of TFIIH in transcription and transactivation are significantly impaired pnas.orgus.es. Transactivation, which involves the activation of transcription by nuclear receptors in response to hormones, is a function of TFIIH that is independent of DNA and chromatin pnas.org. This impairment highlights Ydj1's importance in maintaining TFIIH functionality.
Physical interaction studies have demonstrated that Ydj1 associates with the TFIIH complex. Ydj1 copurifies with TFIIH in wild-type yeast strains, confirming a physical interaction with the entire complex pnas.org. Furthermore, specific interactions between Ydj1 and individual TFIIH components, such as the helicases Rad3 and Tfb2, have been previously reported and corroborated pnas.orgresearchgate.net.
TFIIH is proposed to be a multitarget complex for Ydj1. Analysis has revealed that six of the seven core components of TFIIH contain biologically relevant Ydj1-binding motifs pnas.orgresearchgate.netresearchgate.net. These motifs are conserved between yeast and humans, and mutations or removal of these motifs can lead to molecular defects, underscoring their biological significance in the Ydj1-TFIIH interaction researchgate.net.
One proposed mechanism for Ydj1's influence on TFIIH function involves maintaining the stoichiometry of the complex pnas.orgus.es. Alterations in the scheduled interactions among TFIIH subunits may explain the relevance of the Ydj1 chaperone in preserving TFIIH functionality pnas.org.
Beyond direct interaction and stoichiometry maintenance, Ydj1 is also recruited to actively transcribed genes. Chromatin immunoprecipitation (ChIP) experiments have shown that Ydj1 is present at the GAL1 promoter upon induction of transcription with galactose, and not when transcription is repressed with glucose pnas.org. This recruitment correlates with the presence of key transcription machinery components like Rad3 and RNAPII pnas.org.
In addition to its direct effects on TFIIH, Ydj1 also contributes to the stability of several proteins involved in transcription, thereby indirectly influencing gene expression levels researchgate.netplos.orgwikigenes.org.
The detailed research findings underscore Ydj1's integral role in the proper functioning of the basal transcription machinery, particularly through its interaction with and regulation of the TFIIH complex.
Data Table: Ydj1 Interaction with TFIIH Subunits
While quantitative interaction data can vary depending on experimental conditions, studies have identified specific interactions and the presence of binding motifs within TFIIH subunits.
| TFIIH Core Subunit | Ydj1 Interaction Reported | Presence of Ydj1 Binding Motif | Notes |
| Rad3 | Yes pnas.orgresearchgate.net | Yes pnas.orgresearchgate.netresearchgate.net | Helicase subunit |
| Tfb2 | Yes pnas.orgresearchgate.net | Yes pnas.orgresearchgate.netresearchgate.net | Subunit containing a key interaction region researchgate.net |
| Tfb4 | Not explicitly stated | Yes pnas.orgresearchgate.netresearchgate.net | |
| Ssl1 | Not explicitly stated | Yes pnas.orgresearchgate.netresearchgate.net | |
| Tfb5 | Not explicitly stated | Yes pnas.orgresearchgate.netresearchgate.net | Interacts with Tfb2 researchgate.net |
| Kin28 | Not explicitly stated | Yes pnas.orgresearchgate.netresearchgate.net | Kinase subunit, part of CAK subcomplex pnas.org |
| Tfb3 | Not explicitly stated | Not explicitly stated | Seventh core subunit |
| Tfb6 | Not explicitly stated | Not explicitly stated | Not a core subunit, but part of the complex |
| Tfb1 | Not explicitly stated | Not explicitly stated | Not a core subunit, but part of the complex |
| RNAPII | Co-localizes at promoter | Not applicable (complex) | Recruited alongside Ydj1 and Rad3 at active promoters pnas.org |
Compound/Protein Name and PubChem CID Table
Post Translational Modifications and Regulation of Ydj1 Protein Function
Farnesylation of YDJ1 Protein
Farnesylation is a type of prenylation, a post-translational modification that involves the attachment of a farnesyl pyrophosphate group to a cysteine residue within a "CaaX box" motif at the C-terminus of a protein. nih.gov In the Saccharomyces cerevisiae this compound (Ydj1p), this modification occurs on the cysteine at position 406. plos.orgnih.gov This lipid modification is essential for several aspects of Ydj1p function, particularly at elevated temperatures. nih.gov
While the majority of Ydj1 is found in the cytosol, farnesylation is a key determinant of its subcellular distribution. nih.govbiorxiv.org The attachment of the hydrophobic farnesyl group facilitates the association of Ydj1 with cellular membranes. Specifically, farnesylation promotes the localization of Ydj1 to the endoplasmic reticulum and the perinuclear membrane. nih.govplos.orgbiorxiv.org
A mutant form of Ydj1p where the farnesylated cysteine is replaced by a serine (ydj1-S406p) exhibits an increased cytosolic localization compared to the wild-type protein. nih.govnih.gov This altered distribution underscores the role of farnesylation in directing Ydj1 to specific subcellular compartments where its chaperone activity is required. nih.govmicrobialcell.com
Farnesylation of Ydj1 is critically important for its interaction with and the subsequent maturation of Hsp90 client proteins. nih.govmolbiolcell.orgresearchgate.net Studies have shown that this modification is required for the proper regulation and activation of diverse Hsp90 clients, including the protein kinase Ste11 and the glucocorticoid receptor (GR). nih.govmolbiolcell.orgnih.gov
Alteration of the C-terminal farnesylation signal disrupts both the physical and functional interaction of Ydj1 and Hsp90 with these clients. molbiolcell.orgresearchgate.netuni.lu For instance, the loss of Ydj1 farnesylation leads to a reduced interaction between Ydj1, Hsp90, and Ste11, resulting in decreased accumulation and activity of the Ste11 kinase. nih.gov Similarly, farnesylation is necessary for Ydj1's interaction with the glucocorticoid receptor and for repressing its activity in the absence of the corresponding hormone. nih.gov This suggests that farnesylation may create or enhance a binding surface that facilitates the transfer of client proteins from the Hsp70 chaperone (Ssa1) to Hsp90 for the final stages of folding and maturation. nih.govbiorxiv.org
| Ydj1 Farnesylation Status | Effect on Hsp90 Client Protein Interaction | Research Findings |
| Wild-Type (Farnesylated) | Enables physical and functional interaction with Hsp90 clients like Ste11 and the glucocorticoid receptor (GR). nih.gov | Farnesylation is a major factor for the proper regulation and activation of diverse Hsp90 clients. molbiolcell.orgnih.gov |
| Mutant (Non-farnesylated, e.g., ydj1-C406S) | Disrupts the interaction of Ydj1 and Hsp90 with client proteins. nih.govmolbiolcell.org | Leads to decreased accumulation and activity of Ste11 and altered regulation of GR. nih.gov |
| Deletion of Farnesyltransferase (ram1Δ) | Phenocopies the effects of the ydj1-C406S mutation, disrupting Ydj1-client protein interactions. nih.govmolbiolcell.org | Confirms that the loss of Ydj1 farnesylation is the primary cause of the observed defects. nih.gov |
Acetylation of this compound
Lysine (B10760008) acetylation is another key post-translational modification that regulates Ydj1 function. plos.org Research has identified multiple acetylation sites within the N-terminal J-domain of Ydj1, a region crucial for its interaction with and activation of the Hsp70 chaperone, Ssa1. plos.orgbiorxiv.org This modification plays a significant role in fine-tuning cellular proteostasis and the fidelity of protein synthesis. plos.orgresearchgate.netnih.gov
Acetylation of the Ydj1 J-domain has a profound impact on the maintenance of protein balance (proteostasis) and the accuracy of translation. plos.orgnih.gov Studies using mutations that mimic a state of constitutive acetylation (acetyl-mimic mutants) have revealed significant defects in Ydj1 function, while mutations that prevent acetylation show no major phenotypic impact. plos.orgresearchgate.netnih.gov
Proteomic analyses show that Ydj1 interacts with numerous proteins involved in various stages of protein synthesis, including tRNA processing, ribosome structure, and translation initiation and elongation. nih.govplos.org Acetylation of Ydj1 affects these interactions, suggesting a novel role for this modification in stabilizing ribosomal subunits and ensuring the fidelity of translation. plos.orgbiorxiv.orgforagerone.com Cells with acetyl-mimic Ydj1 mutants show defects in the translation of certain proteins, highlighting the importance of regulated acetylation for proper protein synthesis. nih.govforagerone.com
The acetylation status of the Ydj1 J-domain directly modulates its interactions with its primary chaperone partners, Hsp70 (Ssa1) and Hsp90 (Hsc82/Hsp82). plos.orgbiorxiv.org All six identified acetylation sites in the J-domain are located near the interaction surface with Ssa1. nih.govcharlotte.edu
Data suggests that acetylation of Ydj1 disrupts its interaction with Ssa1. nih.govplos.orgcharlotte.edu Conversely, the interaction between Ydj1 and the Hsp90 homolog Hsc82 is enhanced in acetyl-mimic mutants. plos.orgplos.org This suggests a model where Ydj1 acetylation may act as a switch, facilitating the hand-off of client proteins from the Hsp70 system to the Hsp90 machinery. plos.orgbiorxiv.orgnih.gov
By altering the interactions between Ydj1 and the core chaperones Ssa1 and Hsp90, acetylation indirectly affects the binding and processing of a wide array of client proteins. plos.orgbiorxiv.org A comparative interactome analysis between a non-acetylatable Ydj1 mutant (6KR) and an acetyl-mimic mutant (6KQ) revealed that the interactions of Ydj1 with about 30% of its 306 identified protein interactors were affected by its acetylation state. charlotte.edu
The majority of these acetylation-dependent interactors are known clients of the Hsp70 or Hsp90 chaperone systems. plos.org The altered binding landscape suggests that acetylation fine-tunes Ydj1's ability to recognize and process specific client proteins, particularly those involved in translation. plos.orgforagerone.com
| Ydj1 Acetylation State | Impact on Chaperone Interaction | Effect on Client Processing | Influence on Translational Fidelity |
| Non-acetylatable (e.g., 6KR mutant) | Enhanced interaction with Ssa1 (Hsp70). biorxiv.org | Interactions with most chaperones and co-chaperones are largely unchanged. nih.govplos.org | No noticeable phenotypic impact on translational fidelity. plos.orgnih.gov |
| Acetyl-mimic (e.g., 6KQ mutant) | Disrupted interaction with Ssa1; enhanced interaction with Hsc82 (Hsp90). nih.govplos.orgplos.org | Alters the interactome, affecting binding to numerous client proteins, especially those in translation. plos.orgbiorxiv.orgcharlotte.edu | Impairs translational fidelity and stability of ribosomal subunits. plos.orgnih.govforagerone.com |
Coordination of Multiple Post-Translational Modifications
The functional regulation of the this compound is not merely a consequence of individual post-translational modifications (PTMs), but rather a complex interplay and coordination between multiple PTMs. This intricate crosstalk allows for a highly nuanced and precise modulation of YDJ1's activity in response to diverse cellular signals and stresses. Research has begun to unravel the synergistic and sometimes antagonistic relationships between different modifications on YDJ1, as well as the coordinated regulation with its interacting partners like Hsp70.
A notable example of PTM interplay on YDJ1 occurs within its N-terminal J-domain. This critical region, responsible for the interaction with and stimulation of Hsp70's ATPase activity, is a hotbed for various modifications. nih.govnih.govplos.org Specifically, the J-domain of yeast Ydj1 contains six acetylation sites, four of which (K23, K24, K32, and K34) are also sites for ubiquitination. nih.gov This co-localization strongly suggests a competitive relationship between acetylation and ubiquitination at these lysine residues. Acetylation could potentially block ubiquitination, thereby stabilizing YDJ1, although further research is needed to fully elucidate the functional outcomes of this competition. nih.govresearchgate.net
The coordination of PTMs extends beyond YDJ1 itself to its interacting partners, creating a sophisticated regulatory network. For instance, the phosphorylation of Hsp70 at specific residues can modulate its interaction with YDJ1. nih.govmdpi.com In yeast, phosphorylation of Hsp70 at threonine 36 is known to promote the dissociation of Ydj1. nih.gov This suggests a feedback loop where the modification status of the chaperone can dictate the binding of its co-chaperone, YDJ1. Conversely, the deacetylation of both Ssa1 and Ydj1 may be a coordinated event under certain stress conditions to enhance their interaction and promote the refolding of client proteins.
The dimerization domain of YDJ1 is another hub for PTM crosstalk, featuring sites for acetylation, ubiquitination, phosphorylation, SUMOylation, and farnesylation. nih.gov The dense clustering of these diverse modifications in a relatively small domain critical for YDJ1's dimerization and auto-inhibition hints at a complex regulatory code that governs its oligomeric state and activity. nih.govbiorxiv.org While the specific interplay between these modifications in the dimerization domain is still under investigation, their presence underscores the multi-layered regulation of YDJ1 function.
Ydj1 Protein in Models of Protein Misfolding and Aggregation
Mechanism of YDJ1 Protein in Mitigating Protein Aggregation
Ydj1 employs several mechanisms to counteract the accumulation of aggregated proteins. Its primary function is to act as a co-chaperone for the Hsp70 chaperone, Ssa1. ontosight.aimolbiolcell.org Ydj1's N-terminal J-domain is crucial for this interaction, as it stimulates the ATPase activity of Hsp70. plos.orgbiorxiv.org This stimulation is essential for the Hsp70 chaperone's ability to bind and release substrate proteins, a key step in the protein folding and refolding process. ontosight.ainih.gov
Beyond its interaction with Hsp70, Ydj1 possesses an intrinsic ability to bind unfolded or misfolded polypeptides, a function mediated by its C-terminal domains and a zinc finger-like region (ZFLR). nih.govnih.gov This "holdase" activity allows Ydj1 to sequester aggregation-prone proteins, preventing them from forming larger, potentially toxic aggregates. researchgate.net Studies have shown that Ydj1 can suppress the aggregation of model proteins like rhodanese independently of its J-domain, highlighting the importance of its substrate-binding domains. nih.govresearchgate.net
Furthermore, Ydj1 collaborates with the Hsp104 disaggregase to resolve pre-existing protein aggregates. nih.gov While Ydj1 itself is more effective at disaggregating amorphous aggregates resulting from stress, its cooperation with Hsp70 and Hsp104 is vital for cellular survival under heat stress. mdpi.comresearchgate.net The farnesylation of Ydj1, a post-translational modification at its C-terminal CAAX box, is also critical for some of its functions, including the suppression of toxicity associated with certain prion proteins. nih.gov
Table 1: Functional Domains of Ydj1 and Their Roles in Mitigating Protein Aggregation
| Domain | Function | Key Findings |
|---|---|---|
| J-Domain | Stimulates Hsp70 ATPase activity, facilitating client protein transfer. plos.orgbiorxiv.org | A conserved His-Pro-Asp (HPD) motif is essential for the interaction with Hsp70. plos.orgnih.gov |
| Glycine (B1666218)/Phenylalanine (G/F)-rich Region | Contributes to determining client specificity. plos.org | Differences in this region between Ydj1 and Sis1 contribute to their functional distinctions. molbiolcell.org |
| Zinc Finger-Like Region (ZFLR) | Aids in stabilizing and binding unfolded client proteins. nih.govnih.gov | Crucial for recognizing and suppressing the toxicity of amyloid-like aggregates. nih.gov |
| C-terminal Domain (CTD) | Binds client proteins and is involved in self-regulation. plos.orgbiorxiv.org | Possesses holdase activity, independently suppressing protein aggregation. researchgate.net |
| Farnesylation Site (CAAX box) | Important for suppressing toxicity of specific prion proteins. nih.gov | Not essential for all Ydj1 functions but critical for survival under heat stress. nih.gov |
Insights from Yeast Prion Models and Amyloid-Beta Toxicity Studies
Yeast prions, which are self-propagating protein aggregates, have served as powerful models to dissect the role of chaperones like Ydj1 in managing amyloid structures. mdpi.commdpi.com Ydj1's involvement in prion propagation is complex and often depends on the specific prion strain. For instance, overexpression of Ydj1 can cure yeast cells of the [URE3] prion. mdpi.commdpi.com This curing effect is dependent on its interaction with Hsp70. mdpi.com In contrast, for the [PSI+] prion, increased Ydj1 levels can either enhance or destabilize the prion state depending on the genetic background. mdpi.com Ydj1 can also recognize the prion form of the Rnq1 protein ([RNQ+]), particularly its Gln/Asn-rich prion domain, when it assembles into an amyloid-like state. nih.gov
Recent studies have also implicated Ydj1 and its human ortholog, DnaJA1, in the pathology of Alzheimer's disease. researchgate.netfu-berlin.de Research using yeast and other model organisms has revealed a detrimental role for Ydj1 in the context of amyloid-beta (Aβ42) toxicity. biosupramol.deembopress.org Ydj1/DnaJA1 physically interacts with Aβ42, stabilizing the formation of small, toxic oligomers. biosupramol.deembopress.org Furthermore, Ydj1 facilitates the translocation of these Aβ42 oligomers to the mitochondria, leading to mitochondrial dysfunction and cell death. researchgate.netfu-berlin.debiosupramol.de Deletion or downregulation of Ydj1 has been shown to protect against Aβ42-mediated toxicity in yeast and Drosophila models of Alzheimer's disease. researchgate.netfu-berlin.denih.gov This protective effect appears to be specific to Aβ42, as deleting Ydj1 did not reduce the toxicity caused by alpha-synuclein (B15492655) in a yeast model of Parkinson's disease. nih.gov
Table 2: Role of Ydj1 in Yeast Prion and Amyloid-Beta Models
| Model System | Key Findings Regarding Ydj1 |
|---|---|
| [URE3] Prion | Overexpression of Ydj1 cures cells of the [URE3] prion in an Hsp70-dependent manner. mdpi.commdpi.com |
| [PSI+] Prion | Increased Ydj1 expression can either stabilize or destabilize the [PSI+] prion, depending on the strain. mdpi.com |
| [RNQ+] Prion | Ydj1 recognizes the amyloid-like, Gln/Asn-rich prion domain of Rnq1. nih.gov Farnesylation and the zinc finger-like region of Ydj1 are important for suppressing [RNQ+] toxicity. nih.gov |
| Amyloid-Beta (Aβ42) Toxicity | Ydj1 physically interacts with Aβ42, promoting the formation of toxic oligomers. biosupramol.deembopress.org It mediates the translocation of these oligomers to mitochondria, inducing cell death. researchgate.netfu-berlin.debiosupramol.de Downregulation of Ydj1 protects against Aβ42 toxicity. researchgate.netfu-berlin.denih.gov |
Functional Specificity in Disaggregation Activities Compared to Other Hsp40s
The yeast cytosol contains two major Hsp40s: the class I J-protein Ydj1 and the class II J-protein Sis1. molbiolcell.org While both are co-chaperones for Hsp70 and share some overlapping functions, they exhibit distinct specificities in protein disaggregation. researchgate.netpnas.org Ydj1 is generally more effective at disaggregating amorphous protein aggregates that form under conditions of cellular stress. mdpi.comresearchgate.net In contrast, Sis1 is essential for the propagation of most yeast prions, a process that requires the fragmentation of highly structured amyloid fibrils by the Hsp104/Hsp70 chaperone machinery. mdpi.comresearchgate.net
This functional divergence is largely attributed to differences in their C-terminal domains, which are involved in substrate binding. nih.gov Swapping the C-terminal domains between Sis1 and Ydj1 can switch their respective abilities to support prion propagation. mdpi.com Although Ydj1 can associate with prion aggregates, it is not required for the propagation of prions like [RNQ+], a role specifically fulfilled by Sis1. molbiolcell.org However, overexpression of Ydj1 can sometimes interfere with prion maintenance, likely by competing with Sis1 for interaction with the Hsp104-Hsp70 disaggregation machinery. nih.gov
Biochemical studies have further illuminated their distinct mechanisms. While Ydj1 alone is superior to Sis1 in binding to aggregates, it is Sis1 that more effectively recruits the Hsp70 chaperone Ssa1 to the aggregate surface. pnas.org This enhanced recruitment of Hsp70 by Sis1 leads to more efficient recruitment of the Hsp104 disaggregase, ultimately improving the dissolution of the aggregate. pnas.org This highlights how the diversification of Hsp40 co-chaperones allows for a more nuanced and efficient protein quality control system. pnas.org
Table 3: Comparison of Ydj1 and Sis1 Disaggregation Activities
| Feature | Ydj1 (Class I Hsp40) | Sis1 (Class II Hsp40) |
|---|---|---|
| Primary Substrate Preference | Amorphous protein aggregates from cellular stress. mdpi.comresearchgate.net | Highly structured amyloid aggregates (prions). mdpi.comresearchgate.net |
| Role in Prion Propagation | Not essential; overexpression can cure some prions (e.g., [URE3]). molbiolcell.orgmdpi.commdpi.com | Essential for the propagation of most yeast prions. mdpi.comresearchgate.net |
| Aggregate Binding | Superior to Sis1 when acting alone. pnas.org | Less efficient at direct aggregate binding compared to Ydj1. pnas.org |
| Hsp70 (Ssa1) Recruitment | Less efficient at recruiting Ssa1 to aggregates. pnas.org | More efficiently tethers Ssa1 to aggregates. pnas.org |
| Hsp104 Recruitment | Less efficient. pnas.org | More efficient, leading to improved disaggregation. pnas.org |
| Key Functional Domain for Specificity | C-terminal domain, including the zinc finger-like region. nih.gov | C-terminal domain and Glycine/Methionine-rich region. nih.govmdpi.com |
Advanced Research Methodologies for Studying Ydj1 Protein
Genetic Approaches in Model Organisms (e.g., Yeast Gene Deletion, Mutagenesis)
Genetic studies, particularly in the yeast Saccharomyces cerevisiae, have been fundamental to understanding YDJ1 function. Gene deletion of YDJ1 results in characteristic phenotypes, including slow growth at standard temperatures and lethality at elevated temperatures (e.g., 37°C). yeastgenome.org These temperature-sensitive phenotypes highlight the critical role of YDJ1 in cellular stress response and protein homeostasis. yeastgenome.orgnih.gov
Mutagenesis studies have been employed to identify specific residues or domains within YDJ1 that are essential for its function and interaction with other proteins, notably Hsp70. For instance, mutations within the conserved His-Pro-Asp (HPD) sequence of the J-domain are known to be critical for stimulating Hsp70 ATPase activity. researchgate.netplos.orgbiorxiv.org Furthermore, studies involving mutations that mimic or prevent acetylation at specific lysine (B10760008) residues in the J-domain have revealed the importance of this post-translational modification in fine-tuning YDJ1's interactions and its role in proteostasis and translational fidelity. biorxiv.orgnih.govplos.org
Genetic screens, such as multi-copy suppressor screens, have also been used to identify genes that, when overexpressed, can alleviate the growth defects associated with ydj1 mutations. researchgate.net These screens have successfully identified interactors and pathways functionally related to YDJ1, including components of the cell wall integrity pathway. researchgate.net
Deletion studies have also shown the membrane-specific role of YDJ1 in viral RNA replication complex assembly in yeast. asm.org Deletion of YDJ1 significantly reduced Flock House virus (FHV) RNA replication when replication complexes were targeted to mitochondrial membranes but had only a marginal effect on those targeted to the endoplasmic reticulum. asm.org
Proteomic Techniques for Interaction Mapping
Proteomic approaches are vital for identifying the network of proteins that interact with YDJ1, providing insights into its cellular roles and pathways.
Co-immunoprecipitation and Mass Spectrometry Analyses
Co-immunoprecipitation (Co-IP) followed by mass spectrometry (MS) is a powerful technique used to isolate protein complexes containing YDJ1 and identify its interacting partners. nih.govplos.orgembopress.org This method involves using an antibody specific to YDJ1 to pull down YDJ1 along with any bound proteins from cell lysates. plos.org The co-purified proteins are then identified using mass spectrometry. plos.orgembopress.org
Studies utilizing Co-IP and MS have revealed that YDJ1 interacts with a diverse set of proteins, including other chaperones and co-chaperones like Hsp70 (Ssa1/2), Hsp90, Hsp104, Sis1, and Hsp78. microbialcell.comnih.govnih.gov These interactions are crucial for YDJ1's function in protein folding, disaggregation, and stress response. microbialcell.comnih.gov Proteomic analysis has also identified novel interactors, such as mitochondrial processing peptidases Mas1 and Mas2, suggesting a role for a pool of mitochondria-associated YDJ1 in facilitating mitochondrial import. microbialcell.comnih.gov
Quantitative proteomic analysis, comparing the interactomes of wild-type YDJ1 and its mutants (e.g., acetylation-mimic mutants), has further demonstrated how post-translational modifications can influence YDJ1's interaction network. biorxiv.orgnih.govplos.org These studies have shown that YDJ1 acetylation affects interactions with proteins involved in translation and can modulate the association with Hsp70 (Ssa1) and Hsp90 (Hsc82). biorxiv.orgnih.govplos.org
An example of data from a comparative interactome analysis using mass spectrometry is presented in the table below, highlighting how acetylation can alter YDJ1 interactions with proteins involved in translation. nih.govplos.org
| Functional Category (GO Terms) | Example Interactors | Log2 Ratio (6KQ/6KR) |
| Translation | Ribosomal proteins, Translation initiation factors, Elongation factors | Varied (Increased or Decreased) |
| Protein Folding | Other Chaperones/Co-chaperones | Varied |
| RNA Processing | Varied |
Note: The Log2 Ratio indicates the change in interaction strength between the acetylation-mimic mutant (6KQ) and the acetylation-preventing mutant (6KR) of YDJ1. A positive value indicates increased interaction with 6KQ, while a negative value indicates decreased interaction.
Biochemical Assays for Chaperone Activity
Biochemical assays are essential for directly measuring the chaperone activity of YDJ1, particularly its ability to interact with and regulate Hsp70.
Hsp70 ATPase Stimulation Assays
A key function of Hsp40 proteins like YDJ1 is to stimulate the ATPase activity of Hsp70. researchgate.netplos.org This stimulation is crucial for the Hsp70 chaperone cycle, promoting ATP hydrolysis and the transition of Hsp70 to a high-affinity ADP-bound state, which stabilizes substrate binding. researchgate.netcaymanchem.com
Hsp70 ATPase stimulation assays are performed in vitro using purified Hsp70 and YDJ1 proteins in the presence of ATP. researchgate.netbiorxiv.orgnih.gov The rate of ATP hydrolysis is measured, often using coupled enzyme systems (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase) that link ATP hydrolysis to a measurable change in absorbance. biorxiv.org These assays can quantify the fold-stimulation of Hsp70 ATPase activity by YDJ1 compared to basal Hsp70 activity. nih.gov
Studies using these assays have demonstrated that YDJ1 significantly stimulates the ATPase activity of yeast cytosolic Hsp70s, such as Ssa1. biorxiv.orgnih.govpnas.org Mutations in the J-domain, particularly in the HPD motif, have been shown to impair or abolish this stimulation. researchgate.netbiorxiv.org Furthermore, these assays can be used to assess how post-translational modifications, like acetylation, affect YDJ1's ability to stimulate Hsp70 ATPase activity. biorxiv.orgnih.gov
An example of results from Hsp70 ATPase stimulation assays is shown in the table below.
| YDJ1 Variant | Hsp70 (Ssa1) Concentration | YDJ1 Concentration | Fold-Stimulation of Ssa1 ATPase Activity (Relative to Basal) |
| Wild-type | 1 µM | 1 µM | ~5-10 researchgate.netnih.gov |
| G70N Mutant | Varied | Varied | Modestly less effective (~20% reduction) nih.gov |
| K23Q Mutant | Not specified | Not specified | Reduced ability to stimulate biorxiv.orgnih.gov |
| K37Q Mutant | Not specified | Not specified | Reduced ability to stimulate biorxiv.orgnih.gov |
| 6KQ Mutant (Acetylation mimic) | Not specified | Not specified | Impaired stimulation biorxiv.orgnih.gov |
Note: Specific fold-stimulation values can vary depending on experimental conditions and protein concentrations used.
In Vitro Protein Refolding and Aggregation Prevention Assays
YDJ1, in conjunction with Hsp70, is involved in the refolding of misfolded proteins and the prevention of protein aggregation. microbialcell.comyeastgenome.orgnih.gov In vitro assays are used to directly assess these activities using model substrate proteins.
Commonly used model substrates include denatured luciferase or GFP, which can be easily denatured and whose refolding can be monitored by the recovery of their enzymatic activity or fluorescence. biorxiv.orgplos.orgelifesciences.orgnih.govresearchgate.net In refolding assays, a denatured substrate is incubated with purified Hsp70 and YDJ1 (and often other chaperones like Hsp104 and nucleotide exchange factors) under controlled conditions, and the recovery of the substrate's native function is measured over time. biorxiv.orgplos.orgelifesciences.orgnih.govresearchgate.net
Aggregation prevention assays typically involve incubating a folding-compromised protein with YDJ1 and Hsp70 to see if the chaperones can prevent or reduce the formation of insoluble aggregates, which can be monitored by light scattering or sedimentation. yeastgenome.orgelifesciences.org
Studies using these assays have shown that the Ssa1-Ydj1 chaperone system is capable of refolding denatured luciferase and preventing protein aggregation. nih.govplos.orgelifesciences.orgresearchgate.net The efficiency of refolding can be influenced by the ratio of chaperones to substrate and the specific YDJ1 variant used. elifesciences.orgnih.govresearchgate.net For instance, mutations in YDJ1's J-domain that impair Hsp70 ATPase stimulation also lead to defects in assisting Hsp70 in refolding model substrates like luciferase. biorxiv.orgnih.govplos.orgresearchgate.net These assays have also demonstrated that YDJ1 can cooperate with other chaperones like Hsp104 and Hsp26 in the disaggregation and reactivation of aggregated proteins. elifesciences.orgnih.gov
Structural Biology Techniques
Structural biology techniques provide high-resolution information about the three-dimensional structure of YDJ1 and its complexes, which is crucial for understanding its mechanism of action and interactions.
Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been applied to study the structure of YDJ1 or its domains. nih.govnih.gov The crystal structure of the C-terminal fragment of yeast YDJ1 has revealed details about its dimerization motif, showing that it differs from that of type II Hsp40s. nih.gov The structure indicates how the C-terminus from one monomer interacts with domain III of the other monomer in the homodimer, forming beta-strands. nih.gov
Structural modeling, often based on homologous proteins like bacterial DnaJ, is also used to predict the full-length structure of YDJ1 and its complexes with Hsp70. biorxiv.orgnih.govnih.gov These models can help visualize the interaction surfaces and the proximity of specific residues, such as the acetylation sites in the J-domain, to the Hsp70 binding interface. biorxiv.orgnih.govplos.org For example, modeling of the Ssa1-YDJ1 J-domain complex has shown that specific acetylation sites are located near the interaction surface with Ssa1's nucleotide-binding domain. biorxiv.orgnih.govplos.org
NMR spectroscopy has been used to investigate how mutations, such as the G70N substitution at the junction between the J-domain and Gly-rich region, affect the structural properties of YDJ1. nih.gov
These structural studies provide a molecular framework for interpreting the results from genetic, proteomic, and biochemical studies, allowing for a more comprehensive understanding of YDJ1 function.
Crystallography and NMR Spectroscopy for Domain and Complex Structure Elucidation
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for determining the atomic-resolution structures of proteins and their complexes. These methods have been applied to YDJ1 to understand the structural basis of its function.
The crystal structure of the C-terminal peptide-binding fragment of yeast YDJ1, complexed with a peptide substrate (GWLYEIS), has been determined at 2.7 Å resolution. nih.govrcsb.orgiucr.org This structure revealed that the peptide-binding fragment forms an L-shaped molecule composed of three domains. nih.govrcsb.org Domain I and Domain III exhibit similar protein folds, while Domain II contains two zinc-finger motifs. nih.govrcsb.org The peptide substrate binds to Domain I by forming an extra beta strand, with a leucine (B10760876) residue inserting its side chain into a hydrophobic pocket on the surface of Domain I. nih.govrcsb.org The zinc-finger motifs in Domain II were found not to be directly involved in peptide substrate binding in this structure. nih.govnih.govrcsb.org
NMR spectroscopy has been utilized to study the solution structure of the YDJ1 J-domain. plos.orgpdbj.orgrcsb.org The NMR structure of the YDJ1 J-domain (residues 1-70) has been determined, providing insights into the conformation of this crucial region responsible for stimulating Hsp70 ATPase activity. plos.orgpdbj.orgrcsb.org Comparison of NMR spectra for wild-type and mutant YDJ1 J-domains, such as the G70N substitution, has revealed chemical shift perturbations that indicate conformational changes, particularly around the junction of the J-domain and the glycine-rich region. plos.org
Computational Modeling Approaches (e.g., AlphaFold)
Computational modeling, including methods like AlphaFold, plays an increasingly important role in predicting and analyzing protein structures, especially for full-length proteins or complexes that are challenging to study experimentally. AlphaFold predicts protein 3D structures from amino acid sequences and has shown accuracy competitive with experimental methods. researchgate.netebi.ac.uk
AlphaFold has been used to model the structure of full-length YDJ1 protomers. researchgate.net Furthermore, AlphaFold 3 has been employed to model the complex of Saccharomyces cerevisiae Ssa1 (an Hsp70) with YDJ1. nih.govresearchgate.net This modeling suggested that several J-domain acetylation sites on YDJ1 are located in close proximity to the interaction surface with Ssa1. nih.govresearchgate.net Specifically, residues like K23 and K37 were predicted to lie directly on the interaction surface and participate in hydrogen bonding with Ssa1. nih.gov
Biophysical Characterization of Protein-Protein and Protein-Client Interactions
Understanding how YDJ1 interacts with its Hsp70 partners and client proteins is critical to elucidating its function. Biophysical techniques are used to quantify these interactions and characterize their dynamics.
BioLayer Interferometry (BLI)
BioLayer Interferometry (BLI) is a label-free technology used to analyze protein-protein interactions by measuring changes in interference patterns caused by molecular binding to a sensor surface. BLI has been applied to study the interaction between YDJ1 and Hsp70 proteins like Ssa1. plos.orgnih.govnih.govresearchgate.net
Studies using BLI have investigated the binding of Ssa1 to wild-type and mutant forms of YDJ1. plos.orgnih.govresearchgate.net For instance, biotinylated YDJ1 (wild-type or mutants) can be immobilized on streptavidin biosensors, and the association and dissociation of Ssa1 can be monitored over time. plos.orgnih.gov BLI experiments have shown that certain mutations in the YDJ1 J-domain, such as K37Q, are defective in Ssa1 binding, while others, like K23Q, bind similarly to wild-type YDJ1. plos.org These studies demonstrate the utility of BLI in assessing the impact of mutations or modifications on YDJ1's interaction with its Hsp70 partner.
Techniques for Analyzing Post-Translational Modifications
Post-translational modifications (PTMs) significantly influence protein function, localization, and interactions. YDJ1 is known to undergo several PTMs, including farnesylation and acetylation. elifesciences.orgresearchgate.netplos.orgbiorxiv.orgcharlotte.edubiorxiv.org Techniques for identifying and quantifying these modifications, as well as studying their functional consequences, are essential.
Mass Spectrometry-Based PTM Site Identification and Quantification
Mass spectrometry (MS) is a powerful tool for identifying and quantifying PTMs on proteins. By digesting proteins into peptides and analyzing their mass-to-charge ratios, specific modifications can be detected based on characteristic mass shifts. thermofisher.com Quantitative MS approaches, such as stable isotope labeling (e.g., SILAC), allow for the comparison of PTM levels under different conditions or in different mutant strains. nih.govoup.com
Mass spectrometry has been extensively used to identify acetylation sites on YDJ1. researchgate.netplos.orgnih.govbiorxiv.orgcharlotte.edu Studies have identified multiple lysine acetylation sites on YDJ1, particularly within the J-domain. researchgate.netplos.orgnih.govcharlotte.edu Quantitative proteomic analysis using LC-MS has been employed to compare the interactomes of YDJ1 mutants designed to mimic or abolish acetylation, revealing that acetylation impacts YDJ1's interactions with other proteins, including those involved in translation. researchgate.netplos.orgnih.govresearchgate.netbiorxiv.orgcharlotte.eduforagerone.com MS analysis of purified YDJ1 complexes has helped identify proteins that co-purify with YDJ1, and how these interactions are altered by acetylation. nih.govresearchgate.netcharlotte.eduforagerone.com
Site-Directed Mutagenesis for PTM Mimicry or Abolition
Site-directed mutagenesis is a technique used to introduce specific amino acid changes in a protein. This is particularly useful for studying the functional consequences of PTMs by creating mutants that either mimic a modification (e.g., substituting lysine with glutamine to mimic acetylation) or prevent it (e.g., substituting lysine with arginine to abolish acetylation). nih.govbiorxiv.orgcharlotte.edu
Mutagenesis of specific lysine residues in the YDJ1 J-domain to glutamine (acetyl-mimic) or arginine (acetylation-abolishing) has been widely used to investigate the impact of acetylation on YDJ1 function and interactions. researchgate.netplos.orgnih.govresearchgate.netbiorxiv.orgcharlotte.edu For example, constructing YDJ1 mutants with substitutions at six J-domain lysine sites (6KQ or 6KR) has allowed researchers to compare their effects on Ssa1 binding, ATPase stimulation, client refolding, and interactions with ribosomal subunits. plos.orgnih.govresearchgate.netcharlotte.edu These studies have shown that acetyl-mimic mutations can lead to defects indicative of impaired YDJ1 function and altered protein interactions. nih.govbiorxiv.orgcharlotte.edu Site-directed mutagenesis has also been used to study the role of residues in the hydrophobic pocket of YDJ1's peptide-binding domain and the zinc-finger motifs. nih.goviucr.org
Q & A
Q. What are the primary functional roles of YDJ1 in yeast and fungal species?
YDJ1 is a conserved Hsp40 chaperone critical for protein folding, stress responses, and mitochondrial protein import. In Saccharomyces cerevisiae, YDJ1 co-fractionates with the endoplasmic reticulum (ER) and cytoplasm, supporting growth and preventing pleiotropic morphological defects . In Candida albicans, it governs thermal adaptation (growth at 42°C), filamentation (a virulence trait), and mitochondrial morphology . Its interaction with chaperones like Hsp104, Hsp70, and mitochondrial peptidases (Mas1/Mas2) highlights its role in protein quality control .
Q. What experimental approaches are used to validate YDJ1's localization and interaction networks?
- Localization : Indirect immunofluorescence reveals perinuclear and cytoplasmic distribution in yeast, with co-fractionation assays confirming ER and nuclear associations .
- Interaction mapping : Co-immunoprecipitation (Co-IP) coupled with mass spectrometry identifies chaperone partners (e.g., Hsp104, Sis1) and mitochondrial interactors (e.g., Mas1/Mas2) .
- Functional validation : Complementation assays (e.g., FLAG-tagged YDJ1 rescue of ydj1Δ mutants) confirm phenotype-genotype relationships .
Q. How is YDJ1 disruption phenotypically characterized in model organisms?
Deletion of YDJ1 in S. cerevisiae results in slow growth, inviability in liquid media, and defective protein folding . In C. albicans, ydj1Δ mutants exhibit impaired mitochondrial protein import (e.g., Su9 maturation), temperature sensitivity, and disrupted filamentation .
Advanced Research Questions
Q. How does YDJ1's functional redundancy with Sis1 influence experimental design in studying Hsp40 chaperones?
YDJ1 and Sis1 share overlapping roles in protein disaggregation and organelle targeting but differ in substrate specificity. For example, Sis1 dominates in prion amyloid fibril shearing, while YDJ1 is critical for mitochondrial import . Researchers must:
- Use double mutants (e.g., ydj1Δ sis1Δ) to assess functional overlap.
- Apply conditional expression systems (e.g., galactose-inducible promoters) to bypass synthetic lethality .
Q. What contradictions exist in YDJ1's reported subcellular localization, and how are they resolved?
Early studies localized YDJ1 to the ER and cytoplasm in yeast , while later work in C. albicans identified mitochondrial outer membrane association . Discrepancies arise from:
- Species-specific adaptations : Mitochondrial roles are amplified in pathogenic fungi.
- Methodological differences : Immunofluorescence vs. biochemical fractionation. Resolving these requires subcellular fractionation with organelle-specific markers and fluorescence colocalization assays .
Q. How can researchers dissect YDJ1's role in stress responses versus morphogenesis?
- Stress-specific assays : Compare growth under thermal stress (42°C) vs. osmotic stress (e.g., sorbitol) to isolate stress-response defects .
- Filamentation-inducing conditions : Use Spider medium or serum to trigger hyphal growth in C. albicans, paired with transcriptional profiling (e.g., RNA-seq) to identify YDJ1-dependent morphogenetic pathways .
Q. What computational tools are recommended for predicting YDJ1's functional interactions across species?
- Homology-based modeling : Tools like Phyre2 or AlphaFold predict structural conservation between YDJ1 and bacterial DnaJ .
- Cross-species interactome databases : Use BioGRID or STRING to identify conserved partners (e.g., Hsp70 homologs) .
- Machine learning frameworks : Train models on fungal chaperone interaction data to infer uncharacterized roles .
Methodological Considerations
Q. How should researchers address partial phenotypic rescue in YDJ1 complementation experiments?
Partial rescue (e.g., FLAG-YDJ1 restoring some but not all growth defects) may indicate:
- Tag interference : Epitope tags (FLAG) disrupting functional domains. Validate with untagged constructs or alternative tags (e.g., GFP).
- Expression levels : Quantify protein levels via Western blot and adjust promoter strength (e.g., using TEF1 vs. native promoters) .
Q. What criteria ensure rigorous characterization of YDJ1-dependent mitochondrial defects?
- Mitochondrial morphology : Use fluorescent dyes (e.g., MitoTracker) and electron microscopy to assess cristae structure .
- Import assays : Monitor maturation of mitochondrial precursors (e.g., Su9) via pulse-chase labeling and immunoblotting .
- Respiration assays : Measure oxygen consumption rates (Seahorse Analyzer) in ydj1Δ mutants vs. wild-type .
Q. How can conflicting data on YDJ1's role in prion propagation be reconciled?
In S. cerevisiae, YDJ1 and Sis1 show divergent roles in prion dynamics. To resolve conflicts:
- Strain-specific controls : Use isogenic strains to eliminate genetic background effects.
- Quantitative prion aggregation assays : Employ SDD-AGE (semi-denaturing detergent agarose gel electrophoresis) to compare amyloid levels in ydj1Δ vs. sis1Δ mutants .
Data Presentation & Reproducibility
Q. What metadata is essential for publishing YDJ1-related experiments?
Include:
Q. How should researchers report negative results in YDJ1 studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
